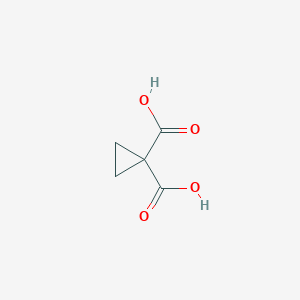

Cyclopropane-1,1-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLLWKMYAMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208526 | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-10-7 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropane-1,1-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Strained Ring: A Technical History of Cyclopropane-1,1-dicarboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid, a cornerstone in the synthesis of complex organic molecules and pharmaceuticals, possesses a unique strained three-membered ring system that imparts valuable reactivity. Its derivatives are pivotal intermediates in the production of a range of bioactive compounds. This in-depth technical guide explores the historical evolution of the synthesis of this crucial molecule, from its initial discovery to modern, high-yield methodologies. We will provide a comparative analysis of key synthetic approaches, detailed experimental protocols, and visualizations of the underlying chemical transformations.

Historical Evolution of Synthetic Methodologies

The synthesis of this compound has undergone significant refinement since its inception in the late 19th century. Early methods were characterized by low yields and challenging purifications, while subsequent innovations have focused on improving efficiency, safety, and scalability.

The Pioneering Work of Perkin (1884)

The first synthesis of a cyclopropane-1,1-dicarboxylate ester was reported by W. H. Perkin in 1884.[1] This seminal work involved the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of sodium ethoxide. The reaction proceeds through a double alkylation mechanism, where the enolate of diethyl malonate first displaces one bromide and then undergoes an intramolecular cyclization to displace the second.

However, this method was plagued by low yields, typically in the range of 27-29%.[1] A significant side reaction was the intermolecular Wurtz-type coupling, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.

Early 20th Century Improvements: Dox and Yoder (1921)

In 1921, A. W. Dox and L. Yoder reported an improvement on Perkin's original method, achieving a higher yield of 40% for diethyl cyclopropane-1,1-dicarboxylate.[1] While the fundamental chemistry remained the same, their modifications likely involved optimization of reaction conditions such as temperature and stoichiometry, demonstrating a growing understanding of the factors influencing this cyclization.

A Shift in Base: The Use of Potassium Carbonate (White, 1977)

A notable advancement came in 1977 when D. A. White introduced the use of potassium carbonate as the base in dimethylformamide (DMF) for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.[1][2] This approach offered a milder and more practical alternative to sodium ethoxide, leading to a significantly improved yield of 73%.[1][2] The use of a solid, less-hygroscopic base simplified the experimental setup and workup.

The Advent of Phase-Transfer Catalysis (Singh and Danishefsky, 1981)

A major breakthrough in the synthesis of this compound was the application of phase-transfer catalysis (PTC) by R. K. Singh and S. Danishefsky, as reported in Organic Syntheses in 1981. This one-pot reaction utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride, to facilitate the reaction between diethyl malonate and 1,2-dibromoethane in a biphasic system of concentrated aqueous sodium hydroxide (B78521) and an organic solvent.[3]

This method offers several advantages:

-

High Yield: It provides good yields of the diacid directly (66-73%) without the need to isolate the diester intermediate.[3]

-

One-Pot Procedure: The reaction and subsequent saponification of the ester occur in a single step, streamlining the process.[3]

-

Milder Conditions: The reaction proceeds at a manageable temperature.[3]

Comparative Summary of Synthetic Methods

The following table summarizes the key quantitative data for the historical and modern methods of synthesizing this compound and its esters.

| Method | Investigators | Year | Base | Reactants | Product | Yield (%) |

| Classical Synthesis | W. H. Perkin | 1884 | Sodium Ethoxide | Diethyl Malonate, 1,2-Dibromoethane | Diethyl cyclopropane-1,1-dicarboxylate | 27-29[1] |

| Improved Classical | A. W. Dox & L. Yoder | 1921 | Sodium Ethoxide | Diethyl Malonate, 1,2-Dibromoethane | Diethyl cyclopropane-1,1-dicarboxylate | 40[1] |

| Carbonate Method | D. A. White | 1977 | Potassium Carbonate | Dimethyl Malonate, 1,2-Dibromoethane | Dimethyl cyclopropane-1,1-dicarboxylate | 73[1][2] |

| Phase-Transfer Catalysis | R. K. Singh & S. Danishefsky | 1981 | Sodium Hydroxide | Diethyl Malonate, 1,2-Dibromoethane | This compound | 66-73[3] |

Detailed Experimental Protocols

Perkin's Synthesis of Diethyl cyclopropane-1,1-dicarboxylate (Reconstructed from historical data)

Disclaimer: The following protocol is a reconstruction based on available information and may not reflect the exact experimental details of the original 1884 publication.

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol (B145695) to generate a solution of sodium ethoxide.

-

Reaction: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the sodium salt of diethyl malonate, add 1,2-dibromoethane.

-

Reflux: Heat the reaction mixture under reflux for several hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic extract with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation.

White's Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate (Based on a comparative example in US Patent 5,510,509)[2]

-

Reaction Setup: In a glass reaction vessel equipped with a stirrer, charge dimethylformamide (500 ml), dimethyl malonate (66 g, 0.5 mol), 1,2-dibromoethane (376 g, 2.0 mol), and finely comminuted potassium carbonate (166 g, 1.2 mol).

-

Reaction: Stir the mixture for 22 hours at room temperature, followed by 2 hours at 100°C.

-

Workup: Filter the precipitated salts and wash with dimethylformamide.

-

Purification: The filtrate containing the product is then subjected to further purification, likely involving removal of the solvent and distillation of the product.

Singh and Danishefsky's Phase-Transfer Catalysis Synthesis of this compound[3]

-

Reaction Setup: To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of aqueous 50% sodium hydroxide. At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol).

-

Addition of Reactants: To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

-

Reaction: Vigorously stir the reaction mixture for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C.

-

Quenching and Acidification: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extraction: Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Purification: Combine the ether layers, wash with 1 L of brine, dry over magnesium sulfate, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Crystallization: Triturate the residue with 100 mL of benzene (B151609) and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key synthetic methods.

References

Cyclopropane-1,1-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopropane-1,1-dicarboxylic acid, a valuable building block in organic synthesis and pharmaceutical development.[1][2][3] This document covers its historical synthesis, modern preparative methods, and key physicochemical properties, presenting the information in a format tailored for scientific professionals.

Physicochemical Properties

This compound, with a molecular weight of 130.10 g/mol , is a white crystalline solid.[1][4] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₄ | [1][4] |

| Molecular Weight | 130.10 g/mol | [1][4] |

| Melting Point | 134-136 °C | [4] |

| 134-138 °C | [1] | |

| 137 °C | [5] | |

| 137-140 °C | [6] | |

| CAS Number | 598-10-7 | [1][4] |

| Assay | ≥97% | [4] |

Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery. The classical approach, developed by W. H. Perkin, involves the intramolecular condensation of a malonic ester with a dihaloalkane.[7] Modern procedures have improved upon this method, offering higher yields and simpler purification.

The foundational synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base, such as sodium ethoxide, to form diethyl cyclopropane-1,1-dicarboxylate. Subsequent hydrolysis of the diester yields the target diacid. This process, however, was known for its relatively low yields of 27-29%.[7]

A significant improvement in the synthesis is the use of phase-transfer catalysis, which allows for a one-pot conversion of diethyl malonate to this compound with yields reported to be in the range of 66-73%.[6] This method avoids the difficult separation of the product from unreacted starting material.[6]

Experimental Protocols

The following is a detailed experimental protocol adapted from the peer-reviewed procedure published in Organic Syntheses.[6]

Materials:

-

Diethyl malonate (0.5 mol, 80.0 g)

-

1,2-Dibromoethane (0.75 mol, 141.0 g)

-

Sodium hydroxide (B78521) (50% aqueous solution, 1 L)

-

Triethylbenzylammonium chloride (0.5 mol, 114.0 g)

-

Concentrated hydrochloric acid (~1 L)

-

Ether

-

Sodium chloride

-

Magnesium sulfate (B86663) (anhydrous)

-

Activated carbon

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

-

At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

-

To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Continue to stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound.

-

The reported yield is between 43.1–47.9 g (66–73%).[6]

Applications in Synthesis

This compound and its ester derivatives are versatile intermediates. They are used in the preparation of more complex molecules, including other cyclopropane (B1198618) derivatives and heterocyclic compounds containing thiadiazole and 1,2,4-triazole (B32235) moieties.[1] The strained cyclopropane ring can be opened under specific conditions, providing a route to various acyclic and cyclic compounds.

Conclusion

The discovery and optimization of the synthesis of this compound have provided chemists with a valuable and versatile building block. The modern phase-transfer catalysis method offers a robust and efficient route to this compound, enabling its use in a wide range of applications, from academic research to the industrial production of pharmaceuticals.

References

- 1. This compound-598-10-7 [ganeshremedies.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,1-cyclopropanedicarboxylic acid [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Properties of Cyclopropane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of cyclopropane-1,1-dicarboxylic acid, a molecule of significant interest in organic synthesis and drug development. This document details its chemical, physical, and spectroscopic characteristics, supported by tabulated quantitative data for easy reference. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its known biological activities. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the understanding of the described processes.

Chemical and Physical Properties

This compound, also known as 1,1-dicarboxycyclopropane, is a geminal dicarboxylic acid featuring a strained three-membered carbocyclic ring. This unique structural motif imparts distinct chemical reactivity and physical properties.

General Properties

| Property | Value | Reference |

| CAS Number | 598-10-7 | [1] |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 134-136 °C (lit.) | [2] |

Acid-Base and Solubility Properties

| Property | Value | Reference |

| pKa | Not explicitly found in search results. | |

| Solubility | Soluble in methanol (B129727) (1 g/10 mL, clear, colorless) | [1] |

Spectroscopic Data

Note: Explicit ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not found in the provided search results. The following table is a placeholder for when such data becomes available.

| Spectroscopic Data | |

| ¹H NMR | Data not available. |

| ¹³C NMR | Data not available. |

| Mass Spectrometry (MS) | Data not available. |

| Infrared (IR) | Data available for derivatives, but not explicitly for the parent acid. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of a malonic ester derivative with a 1,2-dihaloethane, followed by hydrolysis. Several protocols have been reported, with variations in catalysts, bases, and reaction conditions.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis and Hydrolysis

This one-pot method provides a convenient route from diethyl malonate to this compound.

Materials:

-

Diethyl malonate

-

50% aqueous sodium hydroxide (B78521) solution

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid

-

Ether

-

Sodium chloride

-

Magnesium sulfate (B86663) (anhydrous)

-

Activated carbon

Procedure:

-

To a vigorously stirred 1 L solution of 50% aqueous sodium hydroxide in a 2 L three-necked flask, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.

-

To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents to a 4 L Erlenmeyer flask, rinsing the reaction flask with three 75 mL portions of water.

-

Cool the mixture to 15 °C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

-

Transfer the aqueous layer to a 4 L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound. The reported yield is 43.1–47.9 g (66–73%) with a melting point of 137–140 °C.

Visualization of the Synthesis Workflow:

Biological Activity and Applications

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.

Enzyme Inhibition

This compound is a known inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[4] ACC oxidase is a key enzyme in the biosynthesis of ethylene (B1197577), a plant hormone that regulates various aspects of plant growth and development, including fruit ripening and senescence. By inhibiting this enzyme, this compound can modulate ethylene production in plants.

Visualization of the ACC Oxidase Inhibition Pathway:

Precursor for Bioactive Molecules

The rigid cyclopropane (B1198618) scaffold is a desirable feature in medicinal chemistry for constraining the conformation of molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a versatile starting material for the synthesis of a variety of biologically active compounds, including:

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

-

Herbicides: Analogues of this compound have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.

-

Antifungal Agents: Derivatives incorporating thiadiazole and 1,2,4-triazole (B32235) moieties have been synthesized and show promise as antifungal agents.[2]

Conclusion

This compound is a fundamentally important molecule with a rich chemistry and diverse range of applications. Its unique structural and chemical properties make it a valuable building block in organic synthesis, leading to the development of novel pharmaceuticals and agrochemicals. This guide has provided a consolidated resource of its core properties, synthesis, and biological significance to aid researchers and professionals in their scientific endeavors. Further investigation into its spectroscopic characterization will undoubtedly provide deeper insights into the nature of this intriguing molecule.

References

An In-depth Technical Guide to Cyclopropane-1,1-dicarboxylic Acid: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,1-dicarboxylic acid (CPDA), a unique geminally disubstituted cyclopropane (B1198618), possesses a strained three-membered ring system that imparts distinct chemical reactivity and conformational rigidity. These characteristics make it a valuable building block in organic synthesis and a compelling scaffold for the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and spectroscopic profile of CPDA. Furthermore, it delves into its synthetic methodologies and explores its role as an enzyme inhibitor, particularly targeting the ketol-acid reductoisomerase (KARI) pathway, which is crucial for the biosynthesis of branched-chain amino acids in plants. Detailed experimental protocols and data are presented to serve as a practical resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Bonding

This compound (CAS No: 598-10-7, Molecular Formula: C₅H₆O₄, Molecular Weight: 130.10 g/mol ) is characterized by a cyclopropane ring with two carboxylic acid groups attached to the same carbon atom.[1][2][3] The strained three-membered ring significantly influences the molecule's geometry and electronic properties. The internal bond angles of the cyclopropane ring deviate substantially from the ideal sp³ tetrahedral angle of 109.5°, leading to bent "banana" bonds. This strain energy contributes to the unique reactivity of the cyclopropane ring.

The molecular structure of this compound has been elucidated by X-ray crystallography.[4] The crystal structure reveals a triclinic system with notable variations in the C-C bond lengths within the cyclopropane ring. The bond opposite the two carboxylic acid groups is shorter than the two bonds adjacent to the substituted carbon. This asymmetry is attributed to the electronic effects of the carboxyl substituents.

Molecular Geometry

The precise bond lengths and angles of this compound, as determined by X-ray diffraction, are summarized in the table below.[4] The data highlights the distorted geometry of the cyclopropane ring. The C2-C3 bond, opposite to the C1 atom bearing the carboxylic groups, is significantly shorter (1.462 Å) than the C1-C2 and C1-C3 bonds (1.531 Å and 1.538 Å, respectively).[4]

Table 1: Bond Lengths and Angles for this compound [4]

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.531 | C2-C1-C3 | 58.0 |

| C1-C3 | 1.538 | C1-C2-C3 | 61.0 |

| C2-C3 | 1.462 | C1-C3-C2 | 61.0 |

| C1-C4 | 1.510 | O1-C4-O2 | 123.5 |

| C1-C5 | 1.515 | O3-C5-O4 | 123.3 |

| C4-O1 | 1.215 | C1-C4-O1 | 121.0 |

| C4-O2 | 1.305 | C1-C4-O2 | 115.5 |

| C5-O3 | 1.218 | C1-C5-O3 | 120.8 |

| C5-O4 | 1.302 | C1-C5-O4 | 115.7 |

Data from the crystal structure determination by Meester, Schenk, and MacGillavry (1971).

Spectroscopic Properties

The structural features of this compound can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the methylene (B1212753) protons (CH₂) of the cyclopropane ring. Due to the geminal dicarboxylic substitution, these protons are chemically equivalent and would likely appear as a singlet. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbon of the cyclopropane ring (C1) will be shifted downfield due to the attachment of two electron-withdrawing carboxylic acid groups. The methylene carbons (C2 and C3) of the cyclopropane ring will appear at a characteristic upfield chemical shift, a hallmark of cyclopropyl (B3062369) carbons.[5] The carbonyl carbons of the carboxylic acids will resonate at the most downfield positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in a suitable deuterated solvent

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C1 | - | ~40-50 |

| C2, C3 | ~1.5-2.0 (s, 4H) | ~15-25 |

| C4, C5 (C=O) | - | ~170-180 |

| OH | ~10-12 (br s, 2H) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional groups and the cyclopropane ring. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹.[6] The C-O stretching and O-H bending vibrations will also be present. The cyclopropane ring itself will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (scissoring) vibrations in the fingerprint region.

Table 3: Predicted Major FTIR Absorption Bands (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (cyclopropane) | ~3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | ~1720 - 1680 | Strong |

| C-O stretch (carboxylic acid) | ~1300 - 1200 | Medium |

| O-H bend (carboxylic acid) | ~1440 - 1395 | Medium |

| CH₂ scissoring (cyclopropane) | ~1450 | Medium |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), in the presence of a base. This is followed by hydrolysis of the resulting diester.

Detailed Experimental Protocol: Synthesis from Diethyl Malonate

The following protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid

-

Ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Activated carbon

-

Sodium chloride

Procedure:

-

To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

-

To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath while stirring magnetically.

-

Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain white crystals of this compound.

Applications in Drug Development: Inhibition of Ketol-Acid Reductoisomerase (KARI)

This compound and its analogues have been identified as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] This pathway is absent in mammals, making KARI an attractive target for the development of herbicides and antimicrobial agents.

The inhibition of KARI disrupts the production of essential amino acids, leading to the cessation of growth and eventual death of the plant or microorganism. The rigid cyclopropane scaffold of CPDA likely plays a crucial role in its binding to the active site of the KARI enzyme.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. The strained three-membered ring provides a rigid scaffold that is valuable in the design of conformationally constrained molecules for various applications, including as enzyme inhibitors in drug and herbicide development. This guide has provided a detailed overview of its structure, bonding, and spectroscopic characteristics, along with a practical synthesis protocol. The exploration of its inhibitory activity against KARI highlights its potential as a lead compound for the development of novel therapeutic agents and agrochemicals. Further research into the derivatives of this compound is warranted to fully exploit the potential of this versatile chemical entity.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, herbicidal activity and mode of action of new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cyclopropane-1,1-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropane-1,1-dicarboxylic acid, a key building block in the synthesis of various pharmaceutical and bioactive molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with relevant experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, particularly for IR spectroscopy, some of the NMR and mass spectrometry data are predicted based on the analysis of similar structures and general spectroscopic principles, as direct experimental spectra are not widely published.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~12-13 | Singlet (broad) | 2H | Carboxylic acid (-COOH) | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| ~1.5-1.7 | Singlet | 4H | Cyclopropane (B1198618) (-CH₂-CH₂-) | The two methylene (B1212753) groups are chemically equivalent, resulting in a singlet. The gem-dicarboxylic acid substitution causes a downfield shift compared to unsubstituted cyclopropane (δ ≈ 0.22 ppm). |

Table 2: ¹³C NMR Spectroscopic Data (Predicted & Reported Reference)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170-175 | Carboxylic acid (-COOH) | Typical range for dicarboxylic acids. |

| ~25-30 | Quaternary cyclopropane (C1) | Substituted carbon of the cyclopropane ring. A ¹³C labeled spectrum has been reported in DMSO-d₆ (Stocker, M., Org. Magn. Resonance 20, 175, 1982).[1] |

| ~15-20 | Methylene cyclopropane (C2, C3) | Methylene carbons of the cyclopropane ring. Expected to be shifted downfield from unsubstituted cyclopropane (δ ≈ -2.9 ppm).[2] |

Table 3: IR Spectroscopic Data (Experimental & Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Strong, very broad | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer. |

| ~1700 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid. May show some splitting due to the two carboxyl groups. |

| ~1420 | Medium | CH₂ scissoring | Deformation of the cyclopropane ring methylene groups. |

| ~1200-1300 | Strong | C-O stretch | Coupled with O-H in-plane bending. |

| ~900-950 | Medium, broad | O-H out-of-plane bend | Characteristic of carboxylic acid dimers. |

Table 4: Mass Spectrometry Data (Predicted & Reported Reference)

| m/z | Fragmentation | Notes |

| 131.034 | [M+H]⁺ | Protonated molecular ion, observable with soft ionization techniques like electrospray ionization (ESI). |

| 113.024 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion has been reported in ion spray tandem MS.[3] |

| 86.037 | [M-CO₂]⁺• | Decarboxylation is a common fragmentation pathway for carboxylic acids. |

| 41.039 | [C₃H₅]⁺ | Cyclopropyl cation, a likely fragment from the cleavage of the cyclopropane ring. |

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline standard experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often preferred for dicarboxylic acids due to its ability to dissolve polar compounds and the acidic protons are readily observed.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

D₂O Exchange: To confirm the assignment of the carboxylic acid protons, a drop of deuterium (B1214612) oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signal corresponding to the acidic protons will disappear.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low and quaternary carbons have long relaxation times.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry

Due to the low volatility of dicarboxylic acids, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source is often more suitable for direct analysis.

LC-MS (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile (B52724), often with a small amount of formic acid to promote protonation.

-

-

Instrumentation:

-

A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) can be effective, although positive ion mode ([M+H]⁺) has also been reported.[3]

-

Scan Range: m/z 50-300.

-

Tandem MS (MS/MS): For structural confirmation, the parent ion of interest can be selected and fragmented to produce a characteristic fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Cyclopropane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cyclopropane-1,1-dicarboxylic acid. The document details the reaction's complexities, including the propensity for low yields of the desired cyclopropanecarboxylic acid and the prevalence of ring-opening side reactions. This guide summarizes the available quantitative data, provides a detailed experimental protocol adapted from analogous reactions, and presents visualizations of the proposed reaction mechanism and experimental workflow to aid in understanding and practical application.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various pharmaceutical intermediates. Its thermal decomposition to cyclopropanecarboxylic acid is a seemingly straightforward decarboxylation reaction. However, the inherent ring strain of the cyclopropane (B1198618) moiety significantly influences the reaction pathway, leading to challenges in achieving high yields and selectivity. This guide aims to provide researchers with a thorough understanding of the factors governing this transformation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| Melting Point | 134-136 °C (lit.) | [1] |

| Decomposition Temperature | 249 °C (dec.) (lit.) | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in methanol | [1] |

Thermal Decomposition: Mechanism and Side Reactions

The thermal decomposition of gem-dicarboxylic acids typically proceeds through a cyclic transition state, leading to the elimination of one molecule of carbon dioxide and the formation of a monocarboxylic acid.[2][3] In the case of this compound, this process is complicated by the significant ring strain of the three-membered ring.

At elevated temperatures, an alternative reaction pathway involving the opening of the cyclopropane ring becomes competitive. This leads to the formation of various unsaturated acyclic dicarboxylic acids, which can subsequently undergo further decarboxylation or other rearrangements, contributing to the observed low yields of cyclopropanecarboxylic acid.[4]

Proposed Reaction Mechanism

The proposed mechanism for the thermal decomposition of this compound involves two main competing pathways: decarboxylation and ring-opening.

References

Isomerization of Cyclopropane-1,1-dicarboxylic Acid to 2-Carboxybutyrolactone: A Theoretical and Mechanistic Exploration

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the theoretical underpinnings of the isomerization of cyclopropane-1,1-dicarboxylic acid to 2-carboxybutyrolactone. While direct experimental evidence for this specific transformation is not prominently documented in scientific literature, this paper constructs a plausible mechanistic pathway based on established principles of organic chemistry, particularly the acid-catalyzed ring-opening of cyclopropane (B1198618) derivatives and subsequent intramolecular lactonization. This document provides a proposed reaction mechanism, a hypothetical experimental protocol, and a summary of quantitative data from analogous reactions to serve as a foundational resource for researchers interested in exploring this novel transformation.

Introduction

This compound is a readily available and versatile building block in organic synthesis, valued for the inherent strain in its three-membered ring which can be harnessed for various chemical transformations. Its potential isomerization to 2-carboxybutyrolactone, a substituted γ-butyrolactone, is of significant interest due to the prevalence of the γ-butyrolactone motif in numerous natural products and pharmacologically active compounds. This guide delineates a theoretical framework for this isomerization, providing a basis for future experimental investigation.

Proposed Reaction Pathway and Mechanism

The proposed isomerization is envisioned to proceed via an acid-catalyzed ring-opening of the cyclopropane ring, followed by an intramolecular nucleophilic attack by one of the carboxylic acid groups to form the five-membered lactone ring.

Mechanistic Steps:

-

Protonation of a Carboxyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

-

Ring Opening to Form a Carbocation: The strained cyclopropane ring undergoes cleavage of the C1-C2 (or C1-C3) bond. This is facilitated by the electron-withdrawing character of the protonated carboxyl group, leading to the formation of a more stable secondary carbocation at the C2 (or C3) position.

-

Intramolecular Cyclization (Lactonization): The lone pair of electrons on the oxygen of the second carboxylic acid group acts as a nucleophile, attacking the carbocation to form a five-membered ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, 2-carboxybutyrolactone.

The proposed mechanism is visually represented in the following diagram:

The Strained Ring's Potential: A Technical Guide to the Reactivity of Cyclopropane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The unique chemical architecture of cyclopropane-1,1-dicarboxylic acid, a molecule featuring a highly strained three-membered ring flanked by two carboxylic acid groups, offers a fascinating landscape for chemical exploration and a versatile platform for the synthesis of complex molecular entities. Its inherent ring strain of approximately 27 kcal/mol is not a liability but a driving force for a variety of chemical transformations, making it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals. This technical guide provides an in-depth analysis of the reactivity of the cyclopropane (B1198618) ring in this molecule, focusing on its synthesis, ring-opening reactions, and applications in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a malonic ester, such as diethyl malonate, with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909), in the presence of a base. The reaction proceeds via a double alkylation of the malonate, followed by saponification of the resulting diester to yield the dicarboxylic acid. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous base and the organic reactants.

Quantitative Data for Synthesis

| Starting Materials | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Diethyl malonate, 1,2-dibromoethane | NaOH / Triethylbenzylammonium chloride | Water | 2 hours | 66-73 | 137-140 | [1] |

| Dimethyl malonate, 1,2-dichloroethane | Sodium methylate | Dimethylformamide | 8 hours | ~87 (based on converted DMM) | - | [2] |

Experimental Protocol: Synthesis via Phase-Transfer Catalysis[1]

Materials:

-

Diethyl malonate (0.5 mol)

-

1,2-Dibromoethane (0.75 mol)

-

50% Aqueous Sodium Hydroxide (1 L)

-

Triethylbenzylammonium chloride (0.5 mol)

-

Concentrated Hydrochloric Acid

-

Ether

-

Magnesium Sulfate (anhydrous)

-

Activated Carbon

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

-

At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

-

To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will occur, raising the temperature to approximately 65°C.

-

Continue vigorous stirring for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of this compound as white crystals.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity of the Strained Ring: Nucleophilic Ring-Opening

The high degree of angle strain in the cyclopropane ring makes it susceptible to cleavage by nucleophiles. The presence of two electron-withdrawing carboxylate groups further activates the ring, facilitating a "homo-Michael" or 1,3-addition type reaction. This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.

The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the C-C bonds of the cyclopropane ring and enhancing its electrophilicity. However, ring-opening can also occur under basic conditions, particularly with aryl-substituted cyclopropanes where desilylation of a siloxyaryl group can lead to a highly electron-rich phenolate (B1203915) that promotes ring cleavage.[3]

General Mechanism of Nucleophilic Ring-Opening

Caption: General mechanism of nucleophilic ring-opening.

Quantitative Data for Ring-Opening Reactions

| Cyclopropane Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Aniline | Room Temperature, 24h | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | 81 | [1] |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Piperidine | 110°C | Diethyl 2-(piperidin-1-yl)-1-phenylethylmalonate | - | [1] |

| Diethyl 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates | Nitro compounds | TBAF, N-methylmorpholine | Nitroalkyl-substituted malonates | High | [3] |

Decarboxylation: A Competing Pathway

Thermal decarboxylation of this compound to form cyclopropanecarboxylic acid is a challenging transformation. The high temperatures required often lead to competing side reactions, most notably ring-opening to form unsaturated acyclic carboxylic acids. This is due to the inherent strain in the three-membered ring, which can be released through C-C bond cleavage. Performing the decarboxylation under vacuum can be beneficial as it allows for the removal of the desired product from the reaction mixture as it forms, minimizing thermal decomposition.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[4] Its rigid structure can impart favorable conformational constraints on a drug molecule, potentially enhancing its binding affinity to a biological target and improving its metabolic stability.

Intermediate in the Synthesis of Cabozantinib (B823)

Cabozantinib is a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. The synthesis of Cabozantinib utilizes this compound to construct the central dicarboxamide core of the molecule.[5][6][7]

Caption: Synthetic pathway to Cabozantinib.

Intermediate in the Synthesis of Montelukast

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. While not directly synthesized from this compound itself, a key intermediate, 1-(mercaptomethyl)cyclopropane acetic acid, is derived from diethyl 1,1-cyclopropanedicarboxylate.[8]

Enzyme Inhibition and Signaling Pathways

Derivatives of this compound have shown promise as enzyme inhibitors, demonstrating the potential of this scaffold in modulating biological pathways.

-

1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: this compound itself is an inhibitor of ACC oxidase, a key enzyme in the biosynthesis of ethylene (B1197577) in plants.[2][9] This inhibition is of interest in agriculture for controlling fruit ripening and senescence. The ethylene biosynthesis pathway is a crucial signaling cascade in plants, regulating a wide range of developmental processes.

Caption: Inhibition of the ethylene biosynthesis pathway.

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: Derivatives of cyclopropane-1,2-dicarboxylic acids have been investigated as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals.[10] This makes OASS an attractive target for the development of novel antibiotics. Inhibition of this enzyme would disrupt the bacterial cysteine biosynthesis pathway, leading to bacterial cell death.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ 1.46 (s, 4H)[11]

-

¹³C NMR (DMSO-d₆, 75 MHz): δ 15.5 (2C), 31.4, 168.2 (2C)[11]

The singlet in the ¹H NMR spectrum for the cyclopropyl (B3062369) protons is a characteristic feature. The ¹³C NMR shows three distinct signals corresponding to the methylene (B1212753) carbons of the ring, the quaternary carbon, and the carboxyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹), C=O stretching of the carbonyls (around 1700 cm⁻¹), and C-H stretching of the cyclopropane ring.

Mass Spectrometry

Mass spectrometry of this compound and its derivatives can be used for their identification and quantification. For example, in electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ is typically observed.[12]

Conclusion

This compound is a molecule of significant interest due to the unique reactivity conferred by its strained three-membered ring. This inherent reactivity, coupled with the activating effect of the gem-dicarboxylic acid functionality, makes it a versatile tool for organic synthesis. Its application as a key building block in the synthesis of important pharmaceuticals like Cabozantinib and its potential for developing novel enzyme inhibitors highlight its importance in medicinal chemistry and drug development. A thorough understanding of its synthesis, ring-opening reactions, and other chemical transformations is crucial for harnessing its full potential in the creation of new and complex molecules with valuable biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by this compound and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]

- 8. books.rsc.org [books.rsc.org]

- 9. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and this compound in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Cyclopropane-1,1-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopropane-1,1-dicarboxylic acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, formulation development, and materials science, where it serves as a versatile building block. This document compiles available quantitative and qualitative solubility data and outlines detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For this compound, a molecule with two polar carboxylic acid groups and a nonpolar cyclopropane (B1198618) ring, its solubility is influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the overall salvation energetics.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in selected organic solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain, highlighting an area for further experimental investigation.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Methanol | Not Specified | 1 g / 10 mL | Semi-Quantitative |

| Chloroform/Ethanol (1:1) | Not Specified | 50 mg / mL | Semi-Quantitative |

| Water | Not Specified | Soluble | Qualitative |

| Ethers (e.g., diethyl ether) | Not Specified | Partially Soluble | Qualitative |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various research and development applications. The following protocols describe common and reliable methods for quantifying the solubility of this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a defined period (e.g., 1-2 hours) at the equilibrium temperature.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter or the sample can be drawn from the clear upper layer.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Method 2: Gravimetric Method

The gravimetric method is a straightforward approach that relies on the direct measurement of the mass of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the Shake-Flask Method.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully filter a known volume or mass of the saturated solution into a pre-weighed evaporating dish or vial.

-

Gently evaporate the solvent under a stream of inert gas, in a fume hood, or in an oven at a temperature below the decomposition point of the acid. A vacuum desiccator can also be used for complete solvent removal.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

Calculate the solubility by dividing the mass of the residue by the volume (or mass) of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

Conclusion

This guide provides the currently available solubility data for this compound in organic solvents and outlines detailed experimental protocols for its determination. The provided information and methodologies will be valuable to researchers and professionals in the fields of drug development and chemical synthesis, enabling more informed decisions in experimental design and process optimization. Further quantitative studies are encouraged to expand the solubility profile of this important molecule in a broader range of solvents and conditions.

A Technical Guide to the Physical Characteristics of Cyclopropane-1,1-dicarboxylic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,1-dicarboxylic acid (CAS No. 598-10-7) is a versatile dicarboxylic acid featuring a strained three-membered ring.[1] This unique structural motif imparts specific chemical reactivity and conformational constraints, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules.[2][3] An in-depth understanding of its solid-state properties is crucial for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the physical characteristics of this compound crystals, including crystallographic data, thermal properties, and solubility, supported by experimental methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [1][3][4][5] |

| Molecular Weight | 130.10 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 134-138 °C | [3] |

| 134-136 °C (lit.) | [4][5][6] | |

| 137 °C | [7] | |

| 137-140 °C | [8] | |

| 129-140 °C | [1] | |

| pKa | 1.82 (at 25°C) | [5] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystals are triclinic with the space group Pī.[9] This detailed structural information is vital for understanding intermolecular interactions and predicting crystal morphology.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | [9] |

| Space Group | Pī | [9] |

| Unit Cell Dimensions | ||

| a | 12.045 (1) Å | [9] |

| b | 13.822 (1) Å | [9] |

| c | 5.286 (1) Å | [9] |

| α | 137.53 (1)° | [9] |

| β | 92.22 (5)° | [9] |

| γ | 89.88 (3)° | [9] |

| Volume | Not explicitly stated | |

| Z | 4 | [9] |

| Density (measured) | 1.43 g/cm³ | [9] |

| Density (calculated) | 1.46 g/cm³ | [9] |

The crystal structure reveals the presence of intramolecular hydrogen bonds.[9] The molecules are arranged in strings along the y-axis through intermolecular O···H-O hydrogen bonds of 2.641 Å.[9] The cyclopropane (B1198618) ring itself exhibits bond length variations, with the bond opposite the carboxylic groups being shorter (1.462 Å) than the other two (1.531 Å and 1.538 Å).[9]

Solubility

The solubility of this compound has been reported in various solvents. This information is critical for its purification by recrystallization and for its use in solution-phase reactions.

| Solvent | Solubility | Reference |

| Methanol | 1 g/10 mL, clear, colorless | [5][6] |

| Water | Soluble | [2][4][5] |

| Chloroform/Ethanol (1:1) | 50 mg/mL, clear to slightly hazy, yellow to brown |

Experimental Protocols

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a strong base and a phase-transfer catalyst.[8]

Procedure:

-

To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride.

-

To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents to a larger flask, rinse with water, and cool in an ice bath.

-

Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extract the aqueous layer multiple times with ether.

-

Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with benzene (B151609) and filter the mixture to obtain white crystals of this compound.[8]

X-ray Crystallography

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction.

Methodology:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray intensity data using an automatic single-crystal diffractometer at room temperature with Cu Kα radiation.

-

Process the collected data for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson techniques.

-

Refine the structure using a block-diagonal least-squares procedure to a final discrepancy index.[9]

Experimental Workflow for Crystal Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound crystals.

Caption: Experimental workflow for the characterization of this compound crystals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound-598-10-7 [ganeshremedies.com]

- 4. This compound | CAS#:598-10-7 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,1-cyclopropanedicarboxylic acid [stenutz.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropane-1,1-dicarboxylic acid is a valuable building block in organic synthesis, utilized in the construction of a variety of complex molecules and pharmacologically active compounds. Its rigid, strained three-membered ring imparts unique conformational constraints and reactivity. This document provides detailed protocols for the synthesis of this compound from diethyl malonate, a widely used and cost-effective starting material. The primary method detailed is a one-pot reaction employing phase-transfer catalysis for a direct conversion, alongside alternative methods for the synthesis of the intermediate diester followed by saponification.

Reaction Workflow

The synthesis of this compound from diethyl malonate proceeds through a tandem alkylation-saponification sequence. The key steps involve the deprotonation of diethyl malonate, followed by a double nucleophilic substitution on a 1,2-dihaloethane, and subsequent hydrolysis of the resulting diester.

Application Notes and Protocols for the Cyclopropanation of Malonic Esters

Abstract

This document provides detailed experimental protocols for the synthesis of cyclopropane-1,1-dicarboxylates from malonic esters. The primary focus is on the Michael-Initiated Ring Closure (MIRC) reaction, a robust and widely used method for the formation of cyclopropane (B1198618) rings from malonic esters and 1,2-dihaloalkanes.[1][2] This application note includes a detailed reaction mechanism, step-by-step protocols for different base and solvent systems, a summary of reaction parameters in a tabular format, and process diagrams to ensure successful execution and reproducibility. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Cyclopropane rings are significant structural motifs in organic chemistry, present in numerous natural products and pharmaceutical agents. The strained three-membered ring imparts unique conformational and electronic properties that can influence biological activity. A key method for synthesizing cyclopropane-1,1-dicarboxylates, which are versatile synthetic intermediates, is the cyclopropanation of malonic esters. This is most commonly achieved through a double alkylation reaction with a 1,2-dihaloalkane, a process often referred to as a Michael-Initiated Ring Closure (MIRC).[3][4] In this reaction, the acidic α-protons of the malonic ester are sequentially removed by a base, and the resulting enolate undergoes nucleophilic substitution with the dihaloalkane, first in an intermolecular fashion and then intramolecularly to form the cyclopropane ring.[5]

Alternative, though less direct, methods for incorporating a cyclopropane ring into a malonic ester derivative include the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations. These methods typically require the malonic ester to first be functionalized with an alkene moiety, which is then cyclopropanated.[6][7]

This document will provide detailed protocols for the more direct MIRC approach.

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

The MIRC reaction for the cyclopropanation of malonic esters proceeds in a stepwise manner:

-

Deprotonation: A base abstracts an acidic α-proton from the malonic ester to form a stabilized enolate.

-

First Alkylation (Intermolecular SN2): The enolate acts as a nucleophile and attacks one of the electrophilic carbons of the 1,2-dihaloalkane in an SN2 reaction, displacing one of the halide leaving groups.

-

Second Deprotonation: The base abstracts the remaining acidic α-proton on the now-monoalkylated malonic ester, forming a new enolate.

-

Second Alkylation (Intramolecular SN2): The resulting enolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon bearing a halide and closing the three-membered ring.

Experimental Protocols

Protocol 1: Cyclopropanation of Diethyl Malonate using Sodium Hydroxide and a Phase Transfer Catalyst

This protocol is adapted from a procedure for the synthesis of cyclopropane-1,1-dicarboxylic acid, where the diethyl ester is formed in situ and subsequently hydrolyzed.[8][9] The use of a phase transfer catalyst is crucial for reactions involving a water-soluble base and an organic-soluble substrate.

Materials:

-

Diethyl malonate

-

50% Aqueous Sodium Hydroxide (w/w)

-

Triethylbenzylammonium chloride (TEBAC)

-

Dichloromethane (B109758) (DCM) or Diethyl ether for extraction

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Concentrated Hydrochloric Acid (for workup to the dicarboxylic acid, if desired)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

-

To this, add triethylbenzylammonium chloride (1 equivalent based on the malonic ester).

-

With vigorous stirring, add a mixture of diethyl malonate (1 equivalent) and 1,2-dibromoethane (1.5 equivalents) all at once.

-

Continue to stir the mixture vigorously for 2 hours at room temperature. The reaction may be slightly exothermic.

-

After 2 hours, dilute the reaction mixture with water and transfer it to a separatory funnel.

-